Lercanidipine-D impurity 1

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Lercanidipine-D impurity 1 (CAS 2250242-51-2; molecular formula C20H27NO; molecular weight 297.4 g/mol) is a reference standard for the identification and quantification of a process-related impurity in lercanidipine hydrochloride drug substance and drug product. Its chemical structure is 4-((3,3-diphenylpropyl)(methyl)amino)butan-1-ol.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
Cat. No. B13034406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine-D impurity 1
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCN(CCCCO)CCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C20H27NO/c1-21(15-8-9-17-22)16-14-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,22H,8-9,14-17H2,1H3
InChIKeyCRUQHNGMWBODGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lercanidipine-D Impurity 1: Reference Standard for Antihypertensive API Quality Control


Lercanidipine-D impurity 1 (CAS 2250242-51-2; molecular formula C20H27NO; molecular weight 297.4 g/mol) is a reference standard for the identification and quantification of a process-related impurity in lercanidipine hydrochloride drug substance and drug product. Its chemical structure is 4-((3,3-diphenylpropyl)(methyl)amino)butan-1-ol . It is a side-chain fragment that lacks the dihydropyridine core of the parent drug, arising from incomplete esterification of the diphenylpropyl side chain or partial ester hydrolysis during the Hantzsch-based synthesis of lercanidipine . It is supplied for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing .

Why Lercanidipine-D Impurity 1 Cannot Be Replaced by Other Lercanidipine Impurity Standards


The class of lercanidipine impurities encompasses structurally heterogeneous compounds ranging from ester homologues (EP Impurity D, ethyl ester variant) to oxidation products (dehydro lercanidipine, pyridine-aromatized form) and enantiomeric impurities. Lercanidipine-D impurity 1 is structurally unique among these: it is the only commonly listed impurity that completely lacks the 1,4-dihydropyridine core, being instead a side-chain alcohol fragment with molecular weight of 297.4 g/mol . In reversed-phase HPLC systems, this results in markedly different retention behavior and UV response compared to core-containing impurities [1]. For analytical method validation (AMV) and system suitability testing, substituting this impurity with, for example, Lercanidipine EP Impurity D (MW 662.2; ethyl ester variant) would fail to confirm resolution of the critical, early-eluting polar region of the chromatogram where side-chain fragments typically appear. Regulatory submissions (ANDA/NDA) require impurity reference standards that match the exact chemical entity observed in the manufacturing process; cross-substitution undermines both identification and quantification traceability [2].

Quantitative Differentiation of Lercanidipine-D Impurity 1 Against Closest In-Class Comparators


Molecular Weight Differentiation: Lercanidipine-D Impurity 1 vs. Core-Containing Impurities

Lercanidipine-D impurity 1 has a molecular weight of 297.4 g/mol (C20H27NO), which is approximately 51–55% lower than the closest core-containing comparator, Lercanidipine EP Impurity D (free base, CAS 786625-22-7, C37H43N3O6, MW 625.75 g/mol), and approximately 43% lower than Inhouse Impurity D / Dehydro lercanidipine (CAS 887769-34-8, C36H39N3O6, MW 609.71 g/mol) . This mass deficit is attributable to the absence of the entire dihydropyridine / pyridine core structure [1].

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Structural Class Differentiation: Side-Chain Fragment vs. Dihydropyridine-Core Impurities

Lercanidipine-D impurity 1 is structurally identified as 4-((3,3-diphenylpropyl)(methyl)amino)butan-1-ol, a side-chain alcohol that retains the N-methyl-N-(3,3-diphenylpropyl)amine motif but lacks the 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate core present in all EP-listed and common in-house impurities . In the validated RRLC method, core-containing impurities (LER-1, LER-2, LER-3, LER-4, LER-D) demonstrate retention that depends on acetonitrile percentage and buffer pH, whereas polar side-chain fragments without the lipophilic core elute well before the parent drug peak [1]. This is critical because side-chain fragments can co-elute with early-eluting degradation products (e.g., the major unknown degradation product at RRT ~0.35 observed under acid and base hydrolysis) [1].

Forced degradation studies Impurity origin classification Chromatographic method development

Relative Response Factor Differentiation: LER-D vs. Potential Side-Chain Fragment Response

The validated RRLC method for lercanidipine impurity profiling reports a relative response factor (RRF) of 1.439 for LER-D (the aromatized pyridine impurity) versus the parent drug at 220 nm [1]. Side-chain fragment impurities lacking the extended conjugated system (nitrophenyl + dihydropyridine/pyridine) are expected to exhibit substantially lower UV absorbance at the detection wavelength of 220 nm. Consequently, their RRF will deviate significantly from 1.0. Using an RRF derived from a core-containing impurity such as LER-D for quantitation of Lercanidipine-D impurity 1 would introduce a systematic quantitative error [2].

HPLC-UV quantitation Relative response factor Impurity method validation

Purity Specification: HPLC Purity ≥95% as Supplied for Method Validation vs. Non-Pharmacopoeial Alternatives

Commercially available Lercanidipine-D impurity 1 is supplied with a minimum HPLC purity of 95% . By comparison, the known process impurities in the validated RRLC study (LER-1: 97.23%, LER-2: 95.46%, LER-3: 98.26%, LER-4: 98.84%, LER-D: 97.36%) [1] have reported purities ranging from 95.46% to 98.84%. While Lercanidipine-D impurity 1 falls at the lower bound of this range, the purity level of 95% remains adequate for its intended use as a reference standard for identification and limit tests per ICH Q3A guidelines, where impurities are controlled at reporting thresholds of 0.05%–0.1% relative to the API [2].

Reference standard purity Analytical method validation Certificate of analysis

Formation Pathway Classification: Synthetic Side-Reaction Product vs. Degradation Product

Lercanidipine-D impurity 1 is reported to arise during the manufacturing process from incomplete esterification of the diphenylpropyl side chain or partial hydrolysis of ester groups during the Hantzsch condensation reaction . In contrast, LER-D (dehydro lercanidipine) is reported to be both a process impurity and a degradation impurity, forming as the major degradation product under photolytic stress (observed at 0.4% area) [1]. This classification difference has practical consequences for where in the manufacturing and stability workflow each impurity must be monitored: process-only impurities are controlled during synthesis and may be reduced by process optimization, whereas dual-class impurities require monitoring in both drug substance release and stability studies.

Impurity fate and purge Synthetic process control Stability-indicating method

Validated Application Scenarios for Lercanidipine-D Impurity 1 in Pharmaceutical Development and QC


HPLC System Suitability for Early-Eluting Polar Region Resolution

In reversed-phase HPLC methods for lercanidipine impurity profiling (e.g., Zorbax SB C18, 50 × 4.6 mm, 1.8 μm; phosphate buffer pH 3.5 / acetonitrile gradient), Lercanidipine-D impurity 1 can serve as a system suitability marker for resolution of the polar, early-eluting region of the chromatogram. As a side-chain alcohol without the hydrophobic dihydropyridine core, this impurity is expected to exhibit minimal retention, making it useful to verify that the method resolves polar process impurities from the solvent front and from polar degradation products such as the unknown degradation product observed at RRT ~0.35 under acid and base hydrolysis [1]. This application is specifically relevant for methods where co-elution of polar impurities is a known risk, as documented in the method development literature for lercanidipine impurity separations [1][2].

LC-MS Identification Check: Low-Molecular-Weight Impurity Confirmation

Owing to its markedly low molecular weight (297.4 g/mol) compared to all core-containing impurities and the parent drug (MW ≥609.7 g/mol), Lercanidipine-D impurity 1 is an ideal reference for verifying LC-MS system performance in the low-mass region of impurity screens. A ≥51% mass difference enables unambiguous peak assignment using single-quadrupole MS in full-scan mode without high-resolution MS, reducing instrumental requirements for routine QC laboratories [1]. This is applicable in both drug substance release testing and in-process control during lercanidipine manufacturing, where rapid confirmation of side-chain fragment identity is required.

Process Optimization: Side-Chain Esterification Completeness Monitoring

Lercanidipine-D impurity 1 forms from incomplete esterification of the diphenylpropyl side chain or partial ester hydrolysis during the Hantzsch condensation [1]. Its quantitation in reaction monitoring samples allows process chemists to track the efficiency of the esterification step and optimize reaction parameters such as temperature, time, and reagent stoichiometry to minimize this impurity below the ICH reporting threshold. This is distinct from monitoring degradation impurities like LER-D, which informs formulation and storage rather than synthetic process control [2].

Reference Standard for Quantitative NMR (qNMR) Assay Development

The simple molecular structure of Lercanidipine-D impurity 1 (C20H27NO, single tertiary amine, primary alcohol terminus) makes it a candidate calibrant for qNMR-based impurity assays where the parent drug or complex core-containing impurities have overlapping or broad NMR signals. The isolated spin systems of the diphenylpropyl moiety and the butanol chain produce well-resolved 1H signals that can serve as quantitation markers, provided that the reference standard is supplied with authenticated purity ≥95% and a purity correction factor is applied [1].

Quote Request

Request a Quote for Lercanidipine-D impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.